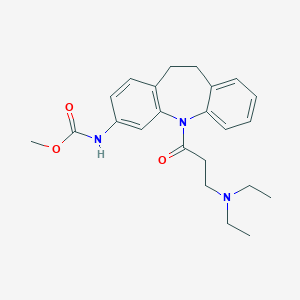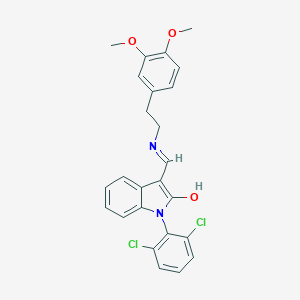
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-, also known as DMDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDD is a synthetic compound that can be prepared through a specific synthesis method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, survival, and inflammation. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to inhibit the activity of several enzymes, including protein kinase C and topoisomerase II, which are involved in DNA replication and cell division. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
生化和生理效应
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has also been shown to induce cell cycle arrest in the G2/M phase, which is associated with DNA damage and apoptosis. In addition, 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to induce DNA damage and inhibit DNA repair, which may contribute to its antitumor activity.
实验室实验的优点和局限性
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has several advantages for lab experiments, including its high potency and selectivity against cancer cells and its ability to induce apoptosis and inhibit cell proliferation. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- also exhibits low toxicity and is well-tolerated in animal models, making it a promising candidate for further preclinical studies. However, 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has several limitations, including its poor solubility in water and its limited stability in biological fluids, which may affect its pharmacokinetics and bioavailability.
未来方向
There are several future directions for the study of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-, including its optimization for clinical use, its mechanism of action, and its potential applications in various diseases. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- may be further optimized for clinical use by improving its pharmacokinetics and bioavailability and by developing new formulations and delivery methods. The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- may be further elucidated by studying its interactions with specific enzymes and signaling pathways involved in cancer and inflammation. Finally, 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- may be studied for its potential applications in various diseases, including viral infections, inflammatory diseases, and neurodegenerative diseases.
合成方法
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- can be synthesized through a specific synthesis method that involves the reaction of 2,6-dichlorobenzaldehyde with 3,4-dimethoxyphenethylamine in the presence of a base catalyst. The resulting product is then treated with indole-2-one to obtain 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-. This synthesis method has been optimized to produce 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- in high yields and purity and can be easily scaled up for industrial applications.
科学研究应用
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has also been studied for its potential antiviral activity, with promising results against several viruses, including herpes simplex virus and human cytomegalovirus. In addition, 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory diseases.
属性
CAS 编号 |
172371-93-6 |
|---|---|
产品名称 |
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- |
分子式 |
C25H22Cl2N2O3 |
分子量 |
469.4 g/mol |
IUPAC 名称 |
1-(2,6-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]indol-2-ol |
InChI |
InChI=1S/C25H22Cl2N2O3/c1-31-22-11-10-16(14-23(22)32-2)12-13-28-15-18-17-6-3-4-9-21(17)29(25(18)30)24-19(26)7-5-8-20(24)27/h3-11,14-15,30H,12-13H2,1-2H3 |
InChI 键 |
MMZDDUIOYDIGMU-SDXDJHTJSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)CCN/C=C\2/C3=CC=CC=C3N(C2=O)C4=C(C=CC=C4Cl)Cl)OC |
SMILES |
COC1=C(C=C(C=C1)CCN=CC2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCN=CC2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



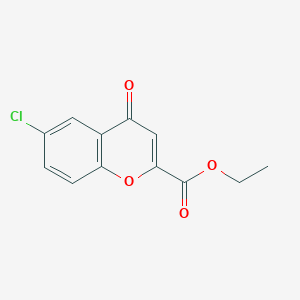
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)
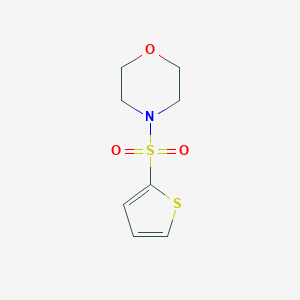
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)
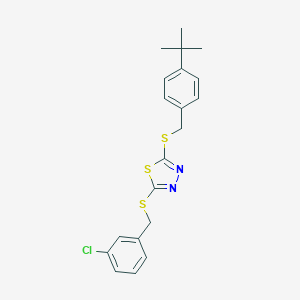
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

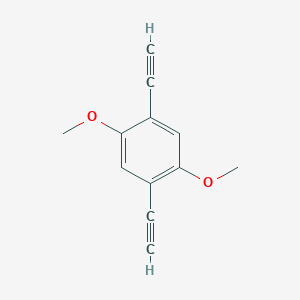
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)


